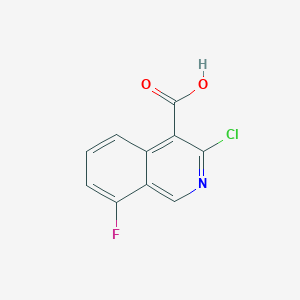
4-Amino-2,2-dimethyl-3-pentanone Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2,2-dimethyl-3-pentanone Hydrochloride is an organic compound with the molecular formula C7H15NOClH It is a derivative of 3-pentanone, where the ketone group is substituted with an amino group and a hydrochloride salt is formed
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,2-dimethyl-3-pentanone Hydrochloride typically involves the reaction of 2,2-dimethyl-3-pentanone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction to form the amino derivative, and the subsequent formation of the hydrochloride salt. The process parameters such as temperature, pressure, and reaction time are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2,2-dimethyl-3-pentanone Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-2,2-dimethyl-3-pentanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 4-Amino-2,2-dimethyl-3-pentanone Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The ketone group can participate in nucleophilic addition reactions, further modifying the activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-3-pentanone: A ketone with a similar structure but lacking the amino group.
2,4-Dimethyl-3-pentanone: Another ketone with a different substitution pattern.
4-Amino-2,2-dimethyl-3-pentanone: The free base form without the hydrochloride salt.
Uniqueness
4-Amino-2,2-dimethyl-3-pentanone Hydrochloride is unique due to the presence of both the amino group and the hydrochloride salt, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C7H16ClNO |
|---|---|
Molekulargewicht |
165.66 g/mol |
IUPAC-Name |
4-amino-2,2-dimethylpentan-3-one;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-5(8)6(9)7(2,3)4;/h5H,8H2,1-4H3;1H |
InChI-Schlüssel |
AJIFQEFTVRTHHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C(C)(C)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13675951.png)

![3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13675957.png)
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13675967.png)



![2,7-Dichloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13675982.png)
![2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one](/img/structure/B13675986.png)




![Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676024.png)
